6-iodo-1H-indole-3-carboxylic acid

Catalog No.
S14601686
CAS No.
M.F
C9H6INO2
M. Wt
287.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-iodo-1H-indole-3-carboxylic acid

Product Name

6-iodo-1H-indole-3-carboxylic acid

IUPAC Name

6-iodo-1H-indole-3-carboxylic acid

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

InChI

InChI=1S/C9H6INO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)

InChI Key

AXYULVYRXYXUGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NC=C2C(=O)O

6-iodo-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family, characterized by its unique structure which includes an iodine atom at the 6-position of the indole ring and a carboxylic acid functional group at the 3-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Indole derivatives are widely recognized for their presence in various natural products and pharmaceuticals, exhibiting a range of biological activities including antiviral, anticancer, and antimicrobial properties .

  • Substitution Reactions: The iodine atom at the 6-position can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.
  • Oxidation Reactions: The indole ring can undergo oxidation to yield various functionalized derivatives of indole-3-carboxylic acid.
  • Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 6-iodo-1H-indole-3-carboxylic acid is significant, particularly in the context of anticancer research. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes associated with cell proliferation. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells. Additionally, the compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development.

The synthesis of 6-iodo-1H-indole-3-carboxylic acid typically involves the iodination of indole-3-carboxylic acid through an electrophilic substitution reaction. A common synthetic route includes:

  • Dissolving indole-3-carboxylic acid in acetic acid.
  • Adding iodine and potassium iodate to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Quenching the reaction with water and extracting the product using an organic solvent.
  • Purifying the product via recrystallization or chromatography .

This method allows for efficient production of the compound while maintaining high yields.

6-iodo-1H-indole-3-carboxylic acid finds applications in various fields:

  • Medicinal Chemistry: Due to its potential anticancer and antimicrobial properties, it serves as a lead compound for drug development.
  • Chemical Research: Its unique structure allows chemists to explore further modifications and derivatives for diverse applications.
  • Biological Studies: The compound can be used in studies investigating enzyme inhibition and cellular mechanisms related to cancer progression.

Interaction studies involving 6-iodo-1H-indole-3-carboxylic acid focus on its binding affinity to specific enzymes and receptors. Research indicates that the iodine atom enhances its interaction with biological targets, which may include kinases and other proteins involved in cell signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and guiding future research directions in drug design.

Several compounds share structural similarities with 6-iodo-1H-indole-3-carboxylic acid, each exhibiting unique properties:

Compound NameStructural DifferencesNotable Properties
Indole-3-carboxylic acidLacks iodine at the 6-positionDifferent reactivity and activity
6-bromo-1H-indole-3-carboxylic acidContains bromine instead of iodineVarying chemical properties
6-chloro-1H-indole-3-carboxylic acidContains chlorine instead of iodineDistinct reactivity patterns

Uniqueness

The uniqueness of 6-iodo-1H-indole-3-carboxylic acid lies primarily in its iodine substitution, which enhances reactivity compared to other halogenated indoles. This feature allows for a broader range of chemical transformations and potential applications in medicinal chemistry, distinguishing it from closely related compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.94433 g/mol

Monoisotopic Mass

286.94433 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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